4-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone
Overview
Description
“4-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the CAS Number: 898783-45-4 . It has a molecular weight of 308.42 and its IUPAC name is (4-methylphenyl) {4- [ (4-methyl-1-piperazinyl)methyl]phenyl}methanone .
Molecular Structure Analysis
The molecular structure of “4-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone” is represented by the linear formula: C20H24N2O . The InChI code for this compound is 1S/C20H24N2O/c1-16-3-7-18 (8-4-16)20 (23)19-9-5-17 (6-10-19)15-22-13-11-21 (2)12-14-22/h3-10H,11-15H2,1-2H3 .Scientific Research Applications
UV Protection and Metabolism
Metabolism and Endocrine-disrupting Activity : The metabolism of Benzophenone-3, a compound similar to 4-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone, in liver microsomes has been studied, revealing its transformation into metabolites with varying estrogenic and anti-androgenic activities. This study suggests potential applications in understanding the metabolic pathways and endocrine effects of related compounds (Watanabe et al., 2015).
Environmental Impact
Environmental-friendly Adsorption Resins : Research on tertiary amine-functionalized adsorption resins for the removal of Benzophenone-4 from water showcases an environmentally friendly approach to mitigating the impact of such compounds in aquatic environments. The study highlights the potential of using novel polymeric resins in water treatment processes to adsorb harmful compounds (Zhou et al., 2018).
Photopolymerization
Nitroxide-Mediated Photopolymerization : A study on alkoxyamine bearing a chromophore group linked to the aminoxyl function, similar in structure to 4-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone, has been used as a photoiniferter. This compound decomposes under UV irradiation to generate radicals, demonstrating an application in initiating photopolymerization processes (Guillaneuf et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(4-methoxyphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-21-11-13-22(14-12-21)15-16-3-5-17(6-4-16)20(23)18-7-9-19(24-2)10-8-18/h3-10H,11-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRKIXNUSRYKBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642959 | |
Record name | (4-Methoxyphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898783-48-7 | |
Record name | Methanone, (4-methoxyphenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methoxyphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.